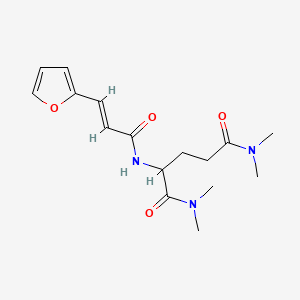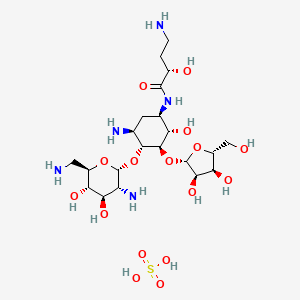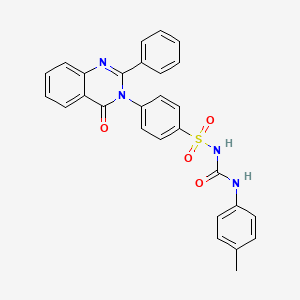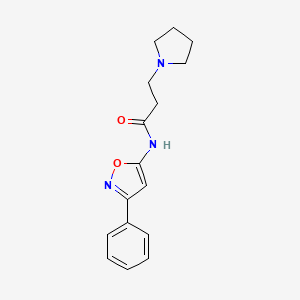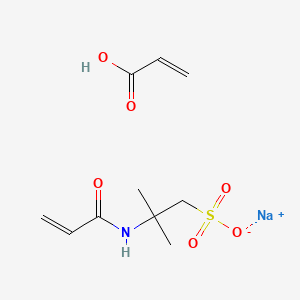
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide is a compound that features a benzoic acid core substituted with a hydroxy group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide typically involves the reaction of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzaldehyde.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and hydrazide group. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid
- Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, methyl ester
Uniqueness
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide is unique due to the presence of both a hydroxy group and a hydrazide group on the benzoic acid core
Propriétés
Numéro CAS |
127190-49-2 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O2/c12-15-11(17)9-3-1-2-7(10(9)16)4-8-5-13-6-14-8/h1-3,5-6,16H,4,12H2,(H,13,14)(H,15,17) |
Clé InChI |
KWIPBJZKIGMPLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)NN)O)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


